molecular formula C9H12N2O2 B14811306 4-Cyclopropoxy-5-methoxypyridin-3-amine

4-Cyclopropoxy-5-methoxypyridin-3-amine

Cat. No.: B14811306
M. Wt: 180.20 g/mol
InChI Key: QRIXYQBLHFAIFA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-methoxypyridin-3-amine is a heterocyclic compound with a pyridine ring substituted with a cyclopropoxy group at the 4-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-methoxypyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or ester as a coupling partner and a halogenated pyridine derivative as the starting material. The reaction is catalyzed by palladium and requires a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This can include using more efficient catalysts, optimizing reaction temperatures, and employing continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or cyclopropoxy groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

4-Cyclopropoxy-5-methoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methoxypyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxypyridine: Similar structure but lacks the cyclopropoxy group.

    5-Methoxypyridin-3-amine: Similar structure but lacks the cyclopropoxy group.

    4-Cyclopropoxy-3-aminopyridine: Similar structure but lacks the methoxy group

Uniqueness

4-Cyclopropoxy-5-methoxypyridin-3-amine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring. This unique substitution pattern can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-cyclopropyloxy-5-methoxypyridin-3-amine

InChI

InChI=1S/C9H12N2O2/c1-12-8-5-11-4-7(10)9(8)13-6-2-3-6/h4-6H,2-3,10H2,1H3

InChI Key

QRIXYQBLHFAIFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)N)OC2CC2

Origin of Product

United States

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